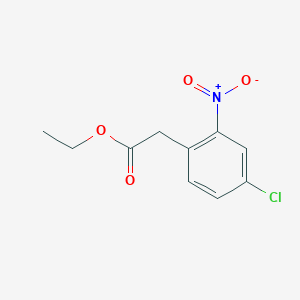

Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-2-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-16-10(13)5-7-3-4-8(11)6-9(7)12(14)15/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTIGSHTDJWTAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108274-38-0 | |

| Record name | (4-CHLORO-2-NITRO-PHENYL)-ACETIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the precise and efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(4-chloro-2-nitrophenyl)acetate stands as a valuable building block, its utility underscored by its role in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications. This guide eschews a rigid, templated approach, instead offering a holistic and scientifically grounded narrative on the synthesis of this important compound. We will delve into the causal underpinnings of the chosen synthetic strategy, provide self-validating experimental protocols, and ground our discussion in authoritative references.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step process. This strategy begins with the synthesis of the precursor, 2-(4-chloro-2-nitrophenyl)acetic acid, followed by its esterification to yield the final product. This approach allows for the purification of the intermediate carboxylic acid, ensuring a high-purity final product.

Caption: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of the Precursor - 2-(4-chloro-2-nitrophenyl)acetic acid

The journey to our target molecule begins with the synthesis of the carboxylic acid precursor, 2-(4-chloro-2-nitrophenyl)acetic acid. A common and effective method for this transformation involves the reaction of 2,5-dichloronitrobenzene with a cyanide source, followed by hydrolysis. However, for the purpose of this guide, we will focus on a more direct, albeit potentially lower-yielding, approach that is often suitable for laboratory-scale synthesis. This involves the direct manipulation of a related commercially available starting material. Should a more scalable synthesis be required, the aforementioned cyanation-hydrolysis route is a viable alternative.

A plausible laboratory-scale preparation can be adapted from procedures for similar substituted phenylacetic acids. This often involves the oxidation of a corresponding substituted toluene or the hydrolysis of a nitrile. For the purpose of this guide, we will assume the availability of 2-(4-chloro-2-nitrophenyl)acetonitrile, which can be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Hydrolysis of 2-(4-chloro-2-nitrophenyl)acetonitrile

This protocol is a generalized procedure and may require optimization based on the specific reactivity of the substrate.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2-(4-chloro-2-nitrophenyl)acetonitrile | Starting Material |

| Concentrated Sulfuric Acid | Catalyst and Hydrolyzing Agent |

| Water | Solvent and Reagent |

| Round-bottom flask with reflux condenser | Reaction Vessel |

| Heating mantle | Heat Source |

| Ice bath | Cooling |

| Buchner funnel and filter paper | Filtration |

| Beakers, graduated cylinders, etc. | General Glassware |

| pH paper or meter | Monitoring Acidity |

| Diethyl ether or Ethyl acetate | Extraction Solvent |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent |

| Rotary evaporator | Solvent Removal |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add a mixture of concentrated sulfuric acid and water. The dilution of sulfuric acid is highly exothermic and should be performed with care, adding the acid to the water while cooling in an ice bath.

-

Addition of Starting Material: To the cooled acid solution, add 2-(4-chloro-2-nitrophenyl)acetonitrile in portions with stirring.

-

Reaction: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice. This will precipitate the crude carboxylic acid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: The Core Transformation - Fischer Esterification

The cornerstone of this synthesis is the Fischer esterification, a classic and reliable method for converting carboxylic acids into esters.[1][2] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[2] To drive the equilibrium towards the formation of the ester, an excess of the alcohol (in this case, ethanol) is used.[3] The acid catalyst, typically concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[2][4]

Caption: The mechanism of the acid-catalyzed Fischer esterification.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-chloro-2-nitrophenyl)acetic acid | 215.58 | 10.0 g | 0.046 |

| Absolute Ethanol | 46.07 | 100 mL | ~1.7 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 2 mL | ~0.037 |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Diethyl Ether or Ethyl Acetate | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.046 mol) of 2-(4-chloro-2-nitrophenyl)acetic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid to the solution. The addition is exothermic, and the flask may become warm.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid spot and the appearance of the less polar ester spot.

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold water. Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Characterization and Validation of the Final Product

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

A triplet at approximately 1.2-1.3 ppm (3H) corresponding to the methyl protons of the ethyl group.

-

A quartet at approximately 4.1-4.2 ppm (2H) corresponding to the methylene protons of the ethyl group.

-

A singlet at approximately 3.8-4.0 ppm (2H) for the benzylic protons.

-

A series of multiplets in the aromatic region (7.0-8.0 ppm) for the three protons on the phenyl ring. The exact splitting pattern will depend on the coupling constants.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

A signal around 14 ppm for the methyl carbon of the ethyl group.

-

A signal around 61 ppm for the methylene carbon of the ethyl group.

-

A signal around 40 ppm for the benzylic carbon.

-

Signals in the range of 120-150 ppm for the aromatic carbons.

-

A signal around 170 ppm for the carbonyl carbon of the ester.[5]

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester.

-

Absorption bands around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹ for the asymmetric and symmetric stretching of the nitro group, respectively.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₁₀H₁₀ClNO₄), which is approximately 243.64 g/mol .

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and other fragments resulting from the cleavage of the ester and the aromatic ring.[6]

-

Safety and Handling Considerations

-

2,5-Dichloronitrobenzene and 2-(4-chloro-2-nitrophenyl)acetic acid: These compounds are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Ethanol: Flammable liquid. Keep away from open flames and ignition sources.

-

Diethyl Ether and Ethyl Acetate: Highly flammable solvents. Use in a well-ventilated area or fume hood.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for the synthesis of this compound. By understanding the underlying principles of the synthetic strategy and adhering to the detailed experimental protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The emphasis on self-validating procedures and authoritative grounding ensures the reliability and reproducibility of the described synthesis.

References

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Show how Fischer esterification might be used to form the following ester.. [askfilo.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Introduction: A Versatile Building Block in Synthetic Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This compound is a substituted phenylacetate ester that serves as a highly functionalized and valuable intermediate in modern organic synthesis. Its strategic arrangement of a reactive nitro group, a chlorine atom, an active methylene group, and an ester moiety makes it a precursor of significant interest for constructing complex heterocyclic scaffolds. Particularly in the realm of drug discovery and development, derivatives of this compound are instrumental in synthesizing molecules with potential biological activity.[1]

This guide provides an in-depth exploration of the chemical properties, spectral characteristics, reactivity, and synthetic utility of this compound. It is intended for researchers, chemists, and drug development professionals who seek to leverage this compound's unique reactivity in their synthetic endeavors. The narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that govern its transformations, reflecting a field-proven approach to its application.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, informing decisions on storage, handling, and reaction setup. This compound is typically a solid at room temperature.

Data Presentation: Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 108274-38-0 | [2] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [2] |

| Molecular Weight | 243.64 g/mol | [2][3] |

| Appearance | Solid | |

| Boiling Point | 362.1°C at 760 mmHg | [4] |

| Density | 1.364 g/cm³ | [4] |

| Flash Point | 172.8°C | [4] |

| Refractive Index | 1.543 | [4] |

| Storage | Refrigerator |

Structural Representation

The unique reactivity of this molecule is best understood by visualizing its structure.

Caption: 2D Structure of this compound.

Spectroscopic Signature: A Theoretical Analysis

Characterization of a synthetic intermediate is paramount for confirming its identity and purity. While experimental spectra are the gold standard, a theoretical analysis based on the molecule's structure provides a predictive framework for what to expect from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[5][6]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment:

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a complex splitting pattern (e.g., doublets and doublets of doublets) arising from coupling with each other. The electron-withdrawing nitro and chloro groups will shift these protons downfield.

-

Methylene Protons (2H, benzylic): The two protons of the CH₂ group attached to the aromatic ring are adjacent to both the ring and the carbonyl group. They are expected to appear as a sharp singlet (δ ~3.8-4.2 ppm), as they have no adjacent protons to couple with.

-

Ethyl Group Protons (5H): The ethyl ester group will present a classic quartet and triplet pattern.[7] The CH₂ group (quartet, 2H, δ ~4.1-4.3 ppm) is deshielded by the adjacent oxygen atom and is split by the neighboring CH₃ group. The terminal CH₃ group (triplet, 3H, δ ~1.2-1.4 ppm) is split by the CH₂ group.

IR Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

Ester Carbonyl (C=O): A strong, sharp absorption band is anticipated in the region of 1735-1750 cm⁻¹, typical for an α-aryl ester.

-

Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching bands are found in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its key functional groups. The nitro group, in particular, is a versatile handle that unlocks powerful transformations.

Core Reactivity: Reduction of the Nitro Group

The most significant reaction of this compound is the selective reduction of the ortho-nitro group to an amine. This transformation is the gateway to forming various heterocyclic systems, a common strategy in medicinal chemistry.[1]

-

Causality of Reagent Choice: The choice of reducing agent is critical.

-

Catalytic Hydrogenation: Reagents like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or transfer agents like ammonium formate) are often preferred. This method is highly efficient, clean, and avoids the use of harsh metal reagents, simplifying product purification.

-

Chemical Reduction: Metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂), are also effective.[8] These are classic methods that are robust and cost-effective, though they may require more rigorous workup procedures.

-

The resulting product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is a key intermediate that possesses both a nucleophilic amine and an electrophilic ester, perfectly poised for intramolecular cyclization.

Synthetic Workflow: From Nitroarene to Oxindole

The reduction-cyclization cascade is a powerful strategy for building molecular complexity rapidly. This workflow is central to the application of this compound.

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. 108274-38-0|this compound|BLD Pharm [bldpharm.com]

- 3. [2-Chloro-1-(4-nitrophenyl)ethyl] acetate | C10H10ClNO4 | CID 151163409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mdpi.com [mdpi.com]

Ethyl 2-(4-chloro-2-nitrophenyl)acetate CAS number 108274-38-0

An In-depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate

This guide provides a comprehensive technical overview of this compound, CAS Number 108274-38-0. It is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. This document delves into the compound's physicochemical properties, outlines a representative synthetic route, details its analytical characterization, explores its significant application as a pharmaceutical intermediate, and provides essential safety information.

Compound Identity and Physicochemical Properties

This compound is a substituted phenylacetate derivative. The presence of a chloro and a nitro group on the aromatic ring, along with the ethyl ester functionality, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108274-38-0 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [2] |

| Molecular Weight | 243.64 g/mol | [2] |

| Physical Form | Solid | [1] |

| Density | 1.364 g/cm³ (Predicted) | [2] |

| Boiling Point | 362.1°C at 760 mmHg (Predicted) | [2] |

| Flash Point | 172.8°C (Predicted) | [2] |

| Refractive Index | 1.543 (Predicted) | [2] |

| Storage | Refrigerator (2-8°C), keep in a dry area.[1] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed journals, a representative synthesis can be conceptualized based on established organic chemistry principles. A plausible and efficient method is the Fischer esterification of the corresponding carboxylic acid, (4-chloro-2-nitrophenyl)acetic acid.

Representative Synthesis Protocol: Fischer Esterification

This protocol describes a general method for the synthesis of this compound from (4-chloro-2-nitrophenyl)acetic acid.

Reaction Scheme:

A representative reaction scheme for the synthesis of this compound.

Materials:

-

(4-chloro-2-nitrophenyl)acetic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add (4-chloro-2-nitrophenyl)acetic acid.

-

Add a significant excess of absolute ethanol, followed by a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected data can be predicted based on the compound's structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Triplet (~1.3 ppm, 3H, -CH₃ of ethyl), Quartet (~4.2 ppm, 2H, -CH₂ of ethyl), Singlet (~4.0 ppm, 2H, benzylic -CH₂), Aromatic protons (~7.5-8.0 ppm, 3H) |

| ¹³C NMR | ~14 ppm (-CH₃ of ethyl), ~61 ppm (-CH₂ of ethyl), ~40 ppm (benzylic -CH₂), Aromatic carbons (~120-150 ppm), Carbonyl carbon (~170 ppm) |

| IR (cm⁻¹) | ~1740 (C=O stretch of ester), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3000-3100 (aromatic C-H stretch), ~2850-2980 (aliphatic C-H stretch) |

| Mass Spec (m/z) | 243/245 (M⁺, M⁺+2 due to ³⁵Cl/³⁷Cl), fragments corresponding to loss of -OCH₂CH₃, -COOCH₂CH₃, and NO₂. |

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various heterocyclic compounds of medicinal importance. A primary application is in the preparation of 6-chlorooxindole. Oxindoles are core structures in a variety of biologically active molecules.

Synthesis of 6-Chlorooxindole

The synthesis of 6-chlorooxindole from this compound involves a reductive cyclization.

Reaction Workflow:

Workflow for the synthesis of 6-chlorooxindole.

Experimental Protocol (Adapted from the synthesis using the corresponding carboxylic acid[3]):

-

Dissolve this compound in a suitable solvent, such as acetic acid or ethanol.

-

Add a reducing agent. Common choices include iron powder in acetic acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

If using iron and acetic acid, heat the mixture to facilitate the reduction of the nitro group to an amine.

-

The newly formed amino group will undergo an intramolecular cyclization, displacing the ethoxy group of the ester to form the lactam ring of the oxindole. This cyclization may occur spontaneously upon formation of the amine or may be promoted by heat or the acidic conditions.

-

After the reaction is complete (monitored by TLC), the reaction mixture is worked up. This typically involves filtering off the catalyst (if heterogeneous) or inorganic byproducts.

-

The product is then isolated by extraction and purified by recrystallization or column chromatography.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment.

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

Spectroscopic Profile of Ethyl 2-(4-chloro-2-nitrophenyl)acetate: A Technical Guide

Introduction

Ethyl 2-(4-chloro-2-nitrophenyl)acetate is a substituted phenylacetate derivative with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring the purity and identity of synthesized materials. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provide a detailed and non-destructive means of elucidating the compound's structural features.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopic theory and comparative analysis of structurally related molecules to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound or similar molecular scaffolds.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC name ethyl (4-chloro-2-nitrophenyl)acetate and CAS Number 108274-38-0, dictates its expected spectroscopic behavior.[1] The molecule comprises a disubstituted benzene ring, an ethyl ester group, and a methylene bridge. The presence of electron-withdrawing groups (nitro and chloro) on the aromatic ring, and the various proton and carbon environments, will give rise to a distinct and interpretable set of spectra.

References

An In-depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's characteristics, reactivity, and handling, supported by scientific principles and practical insights.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 108274-38-0) is a substituted phenylacetate ester that serves as a versatile building block in organic synthesis.[1] Its strategic importance lies in the presence of multiple reactive sites: a chloro substituent, a nitro group, and an ethyl acetate moiety. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). One notable application is its use as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.[2]

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 108274-38-0 | [3] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [4] |

| Molecular Weight | 243.64 g/mol | [4] |

| Appearance | Solid | [3][5] |

| Boiling Point | 362.1 °C at 760 mmHg | [6] |

| Density | 1.364 g/cm³ | [6] |

| Flash Point | 172.8 °C | [6] |

These properties indicate that this compound is a relatively high-boiling, dense solid under standard conditions. Its high flash point suggests a low risk of flammability.

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the reactivity of the aromatic ring and the benzylic position.

Reactivity of the Aromatic Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution (SNA).[7] This property is crucial for introducing nucleophiles onto the aromatic ring, a common strategy in the synthesis of complex molecules.

Reactivity of the Benzylic Position

The methylene group (CH₂) adjacent to the aromatic ring is activated by both the nitro group and the ester functionality, making the benzylic protons acidic. This allows for deprotonation to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Stability

As an ethyl ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. The stability of ethyl esters can be influenced by factors such as pH and temperature.

Synthesis and Purification: A Practical Workflow

General Synthesis Protocol: Fischer Esterification

This protocol outlines the acid-catalyzed esterification of a carboxylic acid with an alcohol.

References

- 1. Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil | MDPI [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 108274-38-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | NanoAxis LLC [nanoaxisllc.com]

- 6. rsc.org [rsc.org]

- 7. Nitro compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate: Synthesis, Characterization, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a substituted phenylacetate derivative, holds a significant position as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features—a reactive ethyl acetate moiety, a chlorinated phenyl ring, and a nitro group amenable to further chemical transformations—make it a valuable precursor in the development of pharmacologically active compounds. This guide, intended for researchers and scientists in the field of drug discovery and development, provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this important chemical entity. The strategic placement of the chloro and nitro substituents on the phenyl ring allows for a range of synthetic manipulations, opening avenues for the creation of diverse molecular scaffolds, particularly in the realm of heterocyclic chemistry.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-nitrotoluene. This synthetic strategy involves an oxidation reaction followed by an esterification.

Step 1: Oxidation of 4-chloro-2-nitrotoluene to 2-(4-chloro-2-nitrophenyl)acetic acid

The initial step involves the oxidation of the methyl group of 4-chloro-2-nitrotoluene to a carboxylic acid. This transformation is a critical step and can be achieved using a strong oxidizing agent.

Experimental Protocol: Synthesis of 2-(4-chloro-2-nitrophenyl)acetic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-2-nitrotoluene in an aqueous solution.

-

Oxidation: While stirring, gradually add a strong oxidizing agent, such as potassium permanganate (KMnO₄), in portions. The reaction is exothermic and the temperature should be carefully monitored and controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched. The manganese dioxide byproduct is removed by filtration.

-

Acidification and Isolation: The filtrate is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude 2-(4-chloro-2-nitrophenyl)acetic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Step 2: Fischer Esterification to this compound

The second step is the conversion of the synthesized 2-(4-chloro-2-nitrophenyl)acetic acid to its corresponding ethyl ester via a Fischer esterification reaction. This acid-catalyzed esterification is a classic and efficient method for this transformation.[1]

Experimental Protocol: Fischer Esterification of 2-(4-chloro-2-nitrophenyl)acetic acid

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-(4-chloro-2-nitrophenyl)acetic acid in a large excess of absolute ethanol. The excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the product side.[2]

-

Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[3][4]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is removed under reduced pressure.

-

Extraction: The residue is then dissolved in an organic solvent, such as ethyl acetate, and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

This compound is typically a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 108274-38-0 | [3][5] |

| Molecular Formula | C₁₀H₁₀ClNO₄ | [3][5] |

| Molecular Weight | 243.64 g/mol | [5] |

| Appearance | Solid | [3] |

| Storage | Refrigerator | [3] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the phenyl ring, and signals in the aromatic region corresponding to the substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon, and the aromatic carbons. The positions of the aromatic carbon signals will be influenced by the electron-withdrawing effects of the chloro and nitro substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and characteristic peaks for the C-NO₂ stretching vibrations (around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

Applications in Drug Development and Organic Synthesis

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.

Precursor for Benzodiazepine Synthesis

One of the most significant potential applications of this compound is in the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The nitro group can be readily reduced to an amine, which can then undergo cyclization reactions to form the characteristic seven-membered diazepine ring.

For instance, this compound could serve as a key starting material for the synthesis of benzodiazepines such as Clobazam and Delorazepam .[6][7] The general synthetic strategy would involve the reduction of the nitro group to an amine, followed by reaction with an appropriate reagent to form the diazepine ring system.

Caption: Proposed pathway for benzodiazepine synthesis.

Intermediate for Novel Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The structural motifs present in this compound could be exploited for the synthesis of novel NSAID candidates. The chloro and nitro groups offer handles for further functionalization to modulate the pharmacological properties of the resulting molecules.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of pharmaceutical sciences. Its synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential applications, with a particular focus on its role as a precursor for benzodiazepines and other pharmacologically relevant compounds. Further research into the synthetic utility and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Engineering Advances-Hill Publishing Group [hillpublisher.com]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 5. 108274-38-0|this compound|BLD Pharm [bldpharm.com]

- 6. WO2016193482A1 - Process for preparing clobazam using novel intermediates - Google Patents [patents.google.com]

- 7. Delorazepam | C15H10Cl2N2O | CID 17925 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(4-chloro-2-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a key chemical intermediate. From its fundamental properties to its synthesis and characterization, this document offers field-proven insights and detailed methodologies to support researchers and professionals in drug development and organic synthesis.

Core Compound Identity and Properties

This compound is a substituted phenylacetate derivative. Its molecular structure, characterized by a chloro and a nitro group on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₄ | PubChem[1] |

| Molecular Weight | 243.64 g/mol | PubChem[1] |

| CAS Number | 108274-38-0 | BLDpharm[2] |

| Appearance | Solid (predicted) | --- |

| Purity | Typically ≥95% | --- |

The compound's IUPAC name is this compound.[1] Its structure is depicted in the diagram below.

Caption: Chemical structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the esterification of 2-(4-chloro-2-nitrophenyl)acetic acid. A plausible and efficient synthetic route starts from the commercially available 4-chloro-2-nitrotoluene. The causality behind this choice of starting material lies in its structural similarity to the target molecule, requiring a manageable number of synthetic transformations.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-chloro-2-nitrotoluene (Starting Material)

-

Rationale: This initial step involves the nitration of 4-chlorotoluene. The reaction conditions are optimized to favor the formation of the desired 2-nitro isomer.

-

Procedure: To a stirred mixture of 4-chlorotoluene and a catalytic amount of water, a mixture of nitric acid (65%) and sulfuric acid (96%) is added dropwise while maintaining the temperature between 50-55 °C. The reaction is stirred for 2 hours at 55 °C. After completion, water is added, and the product is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield 4-chloro-2-nitrotoluene.

Step 2: Synthesis of this compound (Conceptual Pathway)

-

Conceptual Procedure:

-

Oxidation: The methyl group of 4-chloro-2-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid. This reaction is typically performed in an aqueous solution under reflux.

-

Work-up and Isolation: After the reaction is complete, the excess oxidizing agent is quenched, and the solution is acidified to precipitate the 2-(4-chloro-2-nitrophenyl)acetic acid. The solid is then filtered, washed, and dried.

-

Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (Fischer esterification). The mixture is refluxed to drive the reaction to completion.

-

Purification: The final product, this compound, is isolated by extraction and purified by column chromatography or distillation under reduced pressure.

-

Comprehensive Characterization

For a self-validating system, the synthesized compound must be rigorously characterized to confirm its identity and purity. The following are the expected analytical data based on the structure of this compound and data from closely related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Triplet around 1.2-1.3 ppm (3H, -CH₃ of ethyl) - Quartet around 4.1-4.2 ppm (2H, -CH₂ of ethyl) - Singlet around 3.8-4.0 ppm (2H, benzylic -CH₂) - Aromatic protons in the range of 7.4-8.0 ppm (3H) |

| ¹³C NMR | - Signal around 14 ppm (-CH₃ of ethyl) - Signal around 61 ppm (-CH₂ of ethyl) - Signal around 40 ppm (benzylic -CH₂) - Aromatic carbons in the range of 120-150 ppm - Carbonyl carbon signal around 170 ppm |

| FTIR (cm⁻¹) | - ~1730-1750 (C=O stretch of ester) - ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch) - ~1200 (C-O stretch of ester) - Aromatic C-H and C=C stretches |

| Mass Spec (m/z) | - Molecular ion peak at ~243 (for ³⁵Cl) and ~245 (for ³⁷Cl) |

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its functional groups, including the ester, nitro, and chloro moieties, provide multiple reaction sites for further chemical modifications. This versatility makes it a valuable precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Methodological & Application

The Strategic Utility of Ethyl 2-(4-chloro-2-nitrophenyl)acetate in the Synthesis of Heterocyclic Scaffolds

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 2-(4-chloro-2-nitrophenyl)acetate emerges as a highly valuable and versatile building block, particularly for the synthesis of a variety of heterocyclic compounds. Its unique arrangement of functional groups—a reactive ester, an electron-withdrawing nitro group ortho to an activated methylene, and a chloro substituent on the phenyl ring—provides a powerful handle for a diverse range of chemical transformations. This application note provides a detailed exploration of the synthetic utility of this compound, complete with in-depth application notes and detailed experimental protocols for the synthesis of key heterocyclic cores, including indoles and quinoxalinones. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in numerous biologically active compounds.

Core Reactivity and Synthetic Potential

The synthetic potential of this compound is primarily dictated by two key reactive sites: the activated methylene group and the nitro group. The electron-withdrawing nature of the adjacent nitro group and the ester functionality significantly acidifies the α-protons of the acetate moiety, making this position susceptible to deprotonation and subsequent reaction with electrophiles. Furthermore, the ortho-nitro group is a versatile precursor to an amino group via reduction, which can then participate in a variety of intramolecular cyclization reactions to form heterocyclic rings. The presence of the chloro-substituent at the 4-position of the phenyl ring is also of great interest as it can be retained in the final product, offering a site for further functionalization or influencing the biological activity of the target molecule.

Application I: Synthesis of 6-Chloro-Substituted Indoles

The indole nucleus is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. This compound is an excellent precursor for the synthesis of 6-chloro-substituted indoles, which are important intermediates in the development of various therapeutic agents. Two classical named reactions, the Leimgruber-Batcho and the Reissert indole syntheses, can be adapted for this purpose.

A. Modified Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method that proceeds via the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization.[1][2][3][4] While the classical substrate is a nitrotoluene, the activated methylene group in this compound allows for a similar initial condensation step.

Reaction Workflow:

References

Application Notes & Protocols: Ethyl 2-(4-chloro-2-nitrophenyl)acetate as a Versatile Precursor for Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of Ethyl 2-(4-chloro-2-nitrophenyl)acetate, a highly versatile and functionalized building block for the synthesis of medicinally relevant heterocyclic scaffolds. We move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use. The core of its utility lies in the strategic reduction of its nitro group, which serves as a gateway to a variety of intramolecular cyclization reactions. This document details field-proven protocols for the chemoselective reduction of the nitro moiety and its subsequent application in the synthesis of quinoline and benzodiazepine cores, two privileged structures in pharmaceutical chemistry.

Introduction: A Building Block of Strategic Importance

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure is primed for complex organic transformations, featuring three key points of reactivity:

-

The Aromatic Nitro Group: The most critical functional group, its reduction to an amine is the primary activation step for cyclization.

-

The Active Methylene Group: The protons alpha to the ester carbonyl are acidic, providing a nucleophilic site for intramolecular ring-forming reactions.

-

The Ester and Chloro Groups: These functionalities are relatively stable but must be preserved during the initial reduction step, posing a key chemoselectivity challenge.

This guide will focus on the foundational transformation—the selective reduction of the nitro group—and its application in constructing complex heterocyclic systems.

Section 1: The Gateway Transformation - Chemoselective Nitro Group Reduction

The conversion of the aromatic nitro group to an aniline is the linchpin of this synthetic strategy.[2] The primary challenge is to achieve this six-electron reduction without affecting the ester or the aryl chloride. Catalytic hydrogenation with Pd/C, for instance, is highly efficient for nitro reduction but is notorious for causing dehalogenation.[3] Therefore, selecting the appropriate reducing agent is a critical decision based on the substrate's functionalities.

Caption: Decision workflow for selecting a suitable nitro reduction reagent.

Comparative Analysis of Reduction Methods

The choice of reductant dictates the success of the initial transformation. Below is a summary of common methods and their suitability for this specific substrate.

| Reducing Agent | Typical Conditions | Chemoselectivity Profile | Rationale for Use/Avoidance |

| H₂, Pd/C | H₂ (balloon or Parr), MeOH/EtOH | Poor | High risk of reducing the C-Cl bond (dehalogenation).[3] Not recommended. |

| Fe / HCl or NH₄Cl | Reflux in acidic or neutral media | Good | The classic Béchamp reduction is robust and does not typically cause dehalogenation.[4] A viable, cost-effective option. |

| SnCl₂·2H₂O | EtOH or EtOAc, often refluxed | Excellent | Mild and highly selective for nitro groups over esters, ketones, and nitriles.[5] Does not affect aryl halides, making it the preferred method for this substrate. |

| NaBH₄ / FeCl₂ | Methanol/Water | Good | A milder alternative to classic metal/acid reductions that shows good selectivity for nitro groups over esters.[6] |

| LiAlH₄ | Anhydrous THF/Ether | Poor | A powerful reducing agent that would readily reduce the ester group in addition to the nitro group.[3] Must be avoided. |

Protocol 1: Selective Reduction with Tin(II) Chloride

This protocol leverages the high chemoselectivity of Tin(II) chloride dihydrate to produce Ethyl 2-(2-amino-4-chlorophenyl)acetate, the key intermediate for subsequent cyclizations.[7]

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Absolute Ethanol (EtOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 15 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add Tin(II) chloride dihydrate (4.5 eq) portion-wise. The addition can be exothermic; maintain control with an ice bath if necessary.

-

Reaction: Heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the mixture to room temperature. Carefully pour it into a beaker containing a vigorously stirred saturated aqueous solution of NaHCO₃. Causality Note: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides, allowing for their removal and isolation of the organic product.

-

Workup - Extraction: The resulting slurry is often thick. Dilute with water and ethyl acetate and continue stirring for 30 minutes. Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with ethyl acetate.

-

Workup - Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product, Ethyl 2-(2-amino-4-chlorophenyl)acetate, is often pure enough for the next step. If required, it can be purified by column chromatography on silica gel.

Section 2: Application in Quinoline Synthesis via Reductive Cyclization

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8][9] The intermediate generated in Protocol 1 is perfectly structured to undergo an intramolecular cyclization to form a 4-hydroxyquinoline derivative, a process analogous to the Gould-Jacobs reaction.[10]

Caption: Workflow for the one-pot synthesis of a quinoline derivative.

Protocol 2: One-Pot Synthesis of 7-Chloro-4-hydroxyquinolin-2(1H)-one

This protocol combines the reduction and cyclization steps into a single, efficient operation. The choice of a high-boiling solvent like Dowtherm™ A or Diphenyl ether is crucial for providing the thermal energy required for the final cyclization step.

Materials:

-

This compound (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol:Water (4:1 mixture)

-

Dowtherm™ A or Diphenyl ether (High-boiling solvent)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Reduction: In a three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, create a slurry of iron powder (5.0 eq) and ammonium chloride (1.0 eq) in an ethanol:water mixture. Heat the slurry to a gentle reflux.

-

Addition: Dissolve this compound (1.0 eq) in warm ethanol and add it dropwise to the refluxing iron slurry over 30-45 minutes. Causality Note: The Béchamp reduction with Fe/NH₄Cl is used here as it is effective and the iron sludge byproducts are easily managed in a one-pot procedure before solvent exchange.

-

Reaction Monitoring: After the addition is complete, continue refluxing for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the formation of the amino intermediate.

-

Solvent Exchange: Once the reduction is complete, carefully distill off the ethanol/water solvent. Add a high-boiling solvent like Dowtherm™ A to the flask containing the crude amino intermediate and iron salts.

-

Cyclization: Heat the mixture to a high temperature (240-250°C) for 1-2 hours. The intramolecular condensation occurs at this temperature, with the elimination of ethanol, to form the quinoline ring system.

-

Workup: Cool the reaction mixture significantly. Carefully and slowly, add hot 2M HCl to the solidified mass to dissolve the product and separate it from the non-polar solvent.

-

Isolation: Filter the hot acidic solution to remove any insoluble impurities. Cool the filtrate in an ice bath. The product, 7-Chloro-4-hydroxyquinolin-2(1H)-one, will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be recrystallized from glacial acetic acid or DMF/water if necessary.

Section 3: Application in 1,4-Benzodiazepine Synthesis

1,4-Benzodiazepines are a cornerstone of central nervous system therapeutics.[11] The synthesis of a 7-chloro-1,4-benzodiazepin-2-one scaffold from our key amino intermediate typically requires a two-step sequence involving acylation followed by cyclization.

Protocol 3: Synthesis of 7-Chloro-3,4-dihydro-1H-benzo[e][5][12]diazepin-2,5-dione

This protocol first acylates the aniline intermediate with chloroacetyl chloride, followed by a base-mediated intramolecular nucleophilic substitution to form the seven-membered diazepine ring.

Materials:

-

Ethyl 2-(2-amino-4-chlorophenyl)acetate (from Protocol 1) (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Ammonia (7N solution in Methanol)

-

Methanol

Procedure:

-

Acylation: Dissolve the crude Ethyl 2-(2-amino-4-chlorophenyl)acetate (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath. Add triethylamine (1.5 eq).

-

Reagent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. Causality Note: This reaction must be kept cold to prevent unwanted side reactions and polymerization. The base neutralizes the HCl generated during the acylation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the crude chloroacetamide intermediate.

-

Cyclization: Dissolve the crude intermediate in methanol. Add a 7N solution of ammonia in methanol and stir the mixture in a sealed vessel at room temperature or with gentle heating (40-50°C).

-

Reaction Monitoring: The cyclization involves the displacement of the chloride by the ester-activated methylene group's anion (formed in the presence of ammonia/base) and subsequent amidation/cyclization. Monitor the reaction by TLC over 12-24 hours.

-

Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The product will often precipitate. The solid can be collected by filtration or the residue can be triturated with ether or water to induce crystallization.

-

Purification: The crude 7-Chloro-3,4-dihydro-1H-benzo[e][5][12]diazepin-2,5-dione can be recrystallized from ethanol or a similar solvent to yield the pure product.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Synthesis of Quinolone Scaffolds via Reaction of Ethyl 2-(4-chloro-2-nitrophenyl)acetate with Amines

Abstract

This document provides a detailed scientific guide on the reaction between Ethyl 2-(4-chloro-2-nitrophenyl)acetate and various primary amines. This synthetic sequence is a cornerstone in medicinal chemistry, primarily for its utility in constructing the 4-quinolone core, a privileged scaffold found in numerous antibacterial agents.[1] We will explore the underlying reaction mechanisms, provide validated, step-by-step experimental protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes. The guide is intended for researchers, chemists, and professionals in drug development who are engaged in the synthesis of heterocyclic compounds and novel therapeutic agents.

Mechanistic and Strategic Overview

The conversion of this compound to a quinolone derivative is a multi-step process that leverages fundamental principles of organic reactivity. The strategy involves an initial Nucleophilic Aromatic Substitution (SNA_r) followed by a Reductive Cyclization. Understanding the causality behind each step is critical for optimization and troubleshooting.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first key transformation is the displacement of the chloride atom on the phenyl ring by an amine nucleophile. This reaction is not a simple substitution; it is facilitated by the electronic properties of the substrate.

Causality and Rationale:

-

Activation: The presence of a strongly electron-withdrawing nitro group (-NO₂) ortho to the chloro-leaving group is essential. This group activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[2]

-

Intermediate Formation: The amine attacks the carbon atom bonded to the chlorine, breaking the aromaticity of the ring temporarily to form a resonance-stabilized carbanion known as a Meisenheimer complex.[2] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing a significant stabilizing effect that lowers the activation energy of this step.

-

Leaving Group Expulsion: Aromaticity is restored by the expulsion of the chloride ion, which is a competent leaving group. The overall process is an addition-elimination mechanism.[3] A mild base, such as potassium carbonate (K₂CO₃), is often included to neutralize the HCl generated, preventing the protonation and deactivation of the amine nucleophile.[4]

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNA_r) step.

Step 2: Reductive Cyclization

The product from the SNAr reaction is perfectly primed for an intramolecular cyclization to form the desired heterocyclic core. This is achieved by reducing the nitro group to an amine, which then spontaneously, or with gentle heating, attacks the proximal ester carbonyl.

Causality and Rationale:

-

Reduction: The nitro group is reduced to a primary aniline amine (-NH₂). This can be accomplished through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reductants like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄).[5][6] The choice of reductant is crucial to avoid side reactions and ensure compatibility with other functional groups.

-

Intramolecular Cyclization (Lactamization): The newly formed aniline nitrogen is now positioned to act as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group. This 6-membered ring-closing reaction is entropically favored and results in the formation of a stable lactam ring, which is the core of the 4-quinolone structure. This sequence is a key component of the broader Gould-Jacobs reaction for quinoline synthesis.[7][8][9]

Caption: Pathway of the Reductive Cyclization to form the 4-quinolone core.

Experimental Protocols & Workflow

The following protocols provide a reliable methodology for the synthesis of 4-quinolone precursors. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Overall Experimental Workflow

Caption: Generalized workflow for the two-step synthesis of 4-quinolones.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes the reaction with cyclopropylamine, a common amine used in the synthesis of fluoroquinolone antibiotics.[10]

Materials & Reagents:

-

This compound

-

Cyclopropylamine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Add cyclopropylamine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure product, Ethyl 2-(4-(cyclopropylamino)-2-nitrophenyl)acetate.

Reagent Table:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

|---|---|---|---|

| This compound | 259.65 | 10.0 | 1.0 |

| Cyclopropylamine | 57.09 | 12.0 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.0 |

| DMF (Solvent) | - | - | - |

Protocol 2: Reductive Cyclization via Catalytic Hydrogenation

Materials & Reagents:

-

Ethyl 2-(4-(cyclopropylamino)-2-nitrophenyl)acetate (from Protocol 1)

-

Palladium on Carbon (Pd/C), 10% wt.

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

-

Celite™

Procedure:

-

Dissolve the nitroaryl intermediate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a flask appropriate for hydrogenation.

-

Carefully add 10% Pd/C catalyst (approx. 5-10 mol %).

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material and the formation of a new, often fluorescent, product spot.

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting solid is often the desired 7-(cyclopropylamino)-4-hydroxyquinoline-3-carboxylate ester, which exists in tautomeric equilibrium with the 4-oxo form.[7]

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

The 4-quinolone core is the defining feature of quinolone and fluoroquinolone antibiotics, a class of drugs that has been indispensable in treating bacterial infections for decades.[11][12] These agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1]

The product synthesized through these protocols, a 7-amino substituted quinolone-3-carboxylate ester, is a direct and advanced intermediate for many blockbuster drugs. For example, further elaboration, including the introduction of a fluorine atom at the 6-position (often done earlier in the synthesis) and N-alkylation, leads to compounds like:

-

Ciprofloxacin: A broad-spectrum antibiotic used to treat a wide variety of infections.[11]

-

Norfloxacin: Primarily used for urinary tract infections.[13]

-

Levofloxacin: Another widely used broad-spectrum fluoroquinolone.

The versatility of the SNAr reaction allows for the introduction of a diverse range of amine-containing side chains at the 7-position, enabling chemists to modulate the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting compounds.[12][14]

Troubleshooting and Key Insights

-

Incomplete SNAr Reaction: If the reaction stalls, ensure all reagents and the solvent are anhydrous. Water can interfere with the reaction. Increasing the temperature or reaction time may also be necessary, depending on the reactivity of the specific amine used.

-

Side Product Formation: Primary amines can potentially react twice with the starting material. Using a slight excess of the amine (1.1-1.2 eq) as described helps drive the reaction to the desired monosubstituted product without significant formation of the disubstituted side product.

-

Difficult Reductions: If catalytic hydrogenation is slow or ineffective, alternative reducing agents like SnCl₂ in HCl/EtOH or sodium dithionite in a biphasic system can be employed. However, these require more extensive aqueous workups to remove metal salts.

-

Purification: The intermediate nitro compound is typically a vibrant yellow/orange color due to the nitrophenyl chromophore. Successful reduction is often accompanied by a loss of this color. The final quinolone products are often highly crystalline but may require careful selection of a recrystallization solvent for optimal purity.

References

- 1. soc.chim.it [soc.chim.it]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate - Google Patents [patents.google.com]

- 14. Synthesis of amino acid derivatives of quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Reduction of the nitro group in Ethyl 2-(4-chloro-2-nitrophenyl)acetate

An Application Guide to the Chemoselective Reduction of Ethyl 2-(4-chloro-2-nitrophenyl)acetate

Abstract

The reduction of the aromatic nitro group in this compound is a critical transformation for synthesizing key pharmaceutical intermediates, most notably precursors to 7-chloro-substituted oxindole and benzodiazepine scaffolds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and practical execution of this reduction. We delve into the mechanistic underpinnings of various methodologies, offering detailed, field-proven protocols for catalytic hydrogenation and chemical reduction. The guide emphasizes chemoselectivity—preserving the aryl chloride and ester functionalities—and addresses critical safety and operational considerations to ensure robust and reproducible outcomes.

Strategic Overview: Selecting the Optimal Reduction Pathway

The primary challenge in reducing this compound is achieving high chemoselectivity. The chosen method must efficiently convert the nitro group to an amine while leaving the labile aryl chloride and ester groups intact. The selection of a reduction strategy is therefore a critical decision dictated by available equipment, scale, cost, and safety infrastructure.

Three principal methodologies are evaluated for this transformation:

-

Catalytic Hydrogenation: Often the preferred method for its clean reaction profile and high efficiency.[3] Molecular hydrogen (H₂) is used with a heterogeneous catalyst. However, catalyst choice is paramount; standard Palladium on carbon (Pd/C) can catalyze hydrodehalogenation, cleaving the C-Cl bond.[4][5] For substrates with aromatic chlorides, Raney Nickel is a superior choice as it is less prone to causing dehalogenation.[4][6]

-

Metal-Mediated Reductions: These classic methods are robust, cost-effective, and tolerate a wide range of functional groups.[3] Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are effective.[4][7] The Fe/NH₄Cl system in a protic solvent is a modern, milder variation of the Béchamp reduction, avoiding strongly acidic conditions that could promote ester hydrolysis.[8][9][10]

-

Chemical Reduction with Sodium Dithionite: Sodium dithionite (Na₂S₂O₄) offers a mild, metal-free alternative, valued for its high chemoselectivity and tolerance of functionalities like halogens and esters.[11][12] The reduction is believed to proceed via a single-electron transfer mechanism involving the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[11]

Comparative Analysis of Recommended Methods

| Methodology | Reagents | Pros | Cons | Key Considerations |

| Catalytic Hydrogenation | Raney Nickel, H₂ gas | High yield, clean byproducts (water), catalytic. | Requires specialized high-pressure equipment; H₂ is highly flammable; Raney Ni is pyrophoric.[13][14] | Best for scalability and purity if hydrogenation equipment is available. Preserves the chloro group. |